1,3,5-Tris(2-propynyloxy)benzene
Overview
Description
1,3,5-Tris(2-propynyloxy)benzene is an organic compound with the molecular formula C15H12O3. It is a derivative of benzene, where three hydrogen atoms are replaced by 2-propynyloxy groups.
Mechanism of Action
Mode of Action
The exact mode of action of 1,3,5-Tris(2-propynyloxy)benzene is not fully understood. It is known to participate in cross-linking processes, which can enhance the performance of certain materials such as poly(methyl methacrylate) (PMMA). This process improves the heat performance, mechanical properties, chemical resistance, and abrasion resistance of the material .
Biochemical Pathways
It is involved in the cross-linking of polymers, which can affect various physical and chemical properties of the material .
Result of Action
Its primary known effect is its role in the cross-linking of polymers, which can enhance the properties of the material .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cross-linking process it participates in can be affected by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(2-propynyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phloroglucinol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring high purity of starting materials and maintaining controlled reaction environments to achieve consistent yields .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-propynyloxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the propargyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris(2-propynyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-propyn-1-yloxy)benzene: A closely related compound with similar structural features.
1,3,5-Tris(propargyloxy)benzene: Another derivative with propargyloxy groups attached to the benzene ring.
Uniqueness
1,3,5-Tris(2-propynyloxy)benzene stands out due to its ability to participate in click chemistry reactions, making it highly valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1,3,5-tris(prop-2-ynoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIFQJSKQJHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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